molecular formula C16H15ClN2O4 B5785534 N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide

N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide

Cat. No. B5785534
M. Wt: 334.75 g/mol
InChI Key: KBLCZQDHLSYGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide, also known as etoxazole, is an insecticide that is used to control pests in crops. It belongs to the class of acaricides and is used to control mites in crops such as cotton, citrus, and grapes. Etoxazole has been found to be effective against a wide range of mite species and has a low impact on non-target organisms.

Mechanism of Action

Etoxazole inhibits the synthesis of chitin by binding to the chitin synthase enzyme. Chitin is an essential component of the mite exoskeleton, and without it, the mite cannot survive. Etoxazole also affects the mite's reproductive system by inhibiting the synthesis of ecdysone, which is a hormone that regulates mite growth and development.
Biochemical and Physiological Effects:
Etoxazole has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. Etoxazole has been found to have a low impact on non-target organisms such as bees and earthworms. However, it is toxic to aquatic organisms such as fish and crustaceans.

Advantages and Limitations for Lab Experiments

Etoxazole has several advantages for use in lab experiments. It is effective against a wide range of mite species, and it has a low impact on non-target organisms. Etoxazole is also relatively easy to synthesize and purify. However, N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has some limitations as well. It is toxic to aquatic organisms, which limits its use in aquatic experiments. Etoxazole also has a short half-life, which means that it may not be effective for long-term pest control.

Future Directions

There are several future directions for research on N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide. One direction is to develop new formulations of this compound that are more effective against target pests and have a longer half-life. Another direction is to study the effects of this compound on non-target organisms in more detail. Researchers could also investigate the potential for this compound to be used in combination with other insecticides to increase its effectiveness. Finally, researchers could study the potential for this compound to be used in integrated pest management strategies to reduce the use of chemical pesticides in agriculture.

Synthesis Methods

Etoxazole is synthesized by the reaction of 2-methoxybenzohydrazide with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Etoxazole has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of mite species including spider mites, rust mites, and citrus mites. Etoxazole works by inhibiting the synthesis of chitin, which is an essential component of the mite exoskeleton. This leads to the death of the mite.

properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-13-8-4-2-6-11(13)16(21)19-18-15(20)10-23-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCZQDHLSYGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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